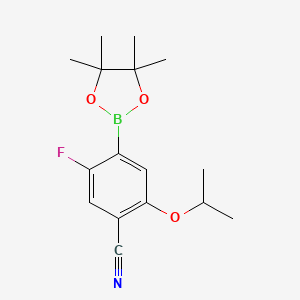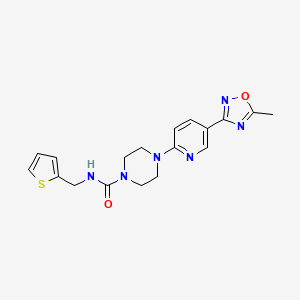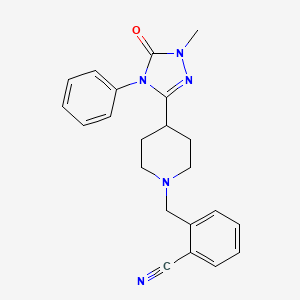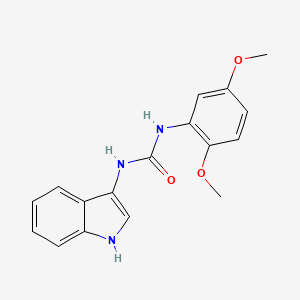
4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester” is a chemical compound with the molecular formula C16H21BFNO3 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3 . This code represents the compound’s molecular structure.
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, can undergo protodeboronation, a process that is not well developed . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters can be achieved using a radical approach .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 305.16 . The compound should be stored in a refrigerated environment .
Applications De Recherche Scientifique
Organoboron Compounds in Sensing and Polymer Chemistry
Fluoride Ion Sensing
Organoboron compounds, including derivatives similar to 4-Cyano-2-fluoro-5-isopropoxyphenylboronic acid pinacol ester, have been applied as Lewis acid receptors in fluoride ion sensing. These compounds exhibit enhanced selectivity for fluoride ions, which is crucial for developing sensitive and selective sensing materials. For instance, the application of phenylboronic acid pinacol ester derivatives in polymeric membranes has demonstrated the potential for Nernstian fluoride responses, highlighting the importance of stable B-O bonds in these sensors (Jańczyk et al., 2012).
Polymer Synthesis
Research on H2O2-cleavable poly(ester-amide)s through Passerini multicomponent polymerization incorporates similar boronic ester functionalities. This approach enables the integration of phenylboronic acid esters into polymer backbones, leading to materials capable of degrading in response to H2O2. Such polymers could serve as potential H2O2-responsive delivery vehicles, showcasing the application of boronic acid esters in creating responsive materials (Cui et al., 2017).
Advanced Material Development and Synthesis
Building Blocks for Synthesis
The conversion of polyfluoroarenes into arylboronic acid pinacol esters through Ni-catalyzed C-F bond activation illustrates the role of such compounds in synthesizing multifluoroarenes. These are valuable intermediates for developing pharmaceuticals, agrochemicals, and organic materials, demonstrating the compound's utility in facilitating diverse synthetic transformations (Zhou et al., 2016).
Catalysis and Functionalization
The Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters showcases the compound's significance in C-F bond functionalizations. This method allows for the facile two-step conversion of fluoroarene to various functionalized arenes, underlining the synthetic utility of boronic esters in organic synthesis (Niwa et al., 2015).
Safety and Hazards
The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire .
Propriétés
IUPAC Name |
5-fluoro-2-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BFNO3/c1-10(2)20-14-8-12(13(18)7-11(14)9-19)17-21-15(3,4)16(5,6)22-17/h7-8,10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNARJJGKYVOTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-{1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2799068.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2799071.png)
![Ethyl 3-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2799072.png)

![N-cyclohexyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799076.png)
![N-(3,5-dimethylphenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2799079.png)
![1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2799081.png)
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2799082.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2799086.png)



